Ethylamine, N-methyl-N-nitroso-2,2,2-trifluoro- Ethylamine, N-methyl-N-nitroso-2,2,2-trifluoro-
Brand Name: Vulcanchem
CAS No.: 819-35-2
VCID: VC20509542
InChI: InChI=1S/C3H5F3N2O/c1-8(7-9)2-3(4,5)6/h2H2,1H3
SMILES:
Molecular Formula: C3H5F3N2O
Molecular Weight: 142.08 g/mol

Ethylamine, N-methyl-N-nitroso-2,2,2-trifluoro-

CAS No.: 819-35-2

Cat. No.: VC20509542

Molecular Formula: C3H5F3N2O

Molecular Weight: 142.08 g/mol

* For research use only. Not for human or veterinary use.

Ethylamine, N-methyl-N-nitroso-2,2,2-trifluoro- - 819-35-2

Specification

CAS No. 819-35-2
Molecular Formula C3H5F3N2O
Molecular Weight 142.08 g/mol
IUPAC Name N-methyl-N-(2,2,2-trifluoroethyl)nitrous amide
Standard InChI InChI=1S/C3H5F3N2O/c1-8(7-9)2-3(4,5)6/h2H2,1H3
Standard InChI Key LMGJQNSPQYXKLA-UHFFFAOYSA-N
Canonical SMILES CN(CC(F)(F)F)N=O

Introduction

Chemical Identification and Structural Features

Ethylamine, N-methyl-N-nitroso-2,2,2-trifluoro- is an aliphatic N-nitrosamine characterized by the molecular formula C3H5F3N2O\text{C}_3\text{H}_5\text{F}_3\text{N}_2\text{O} and a molecular weight of 142.08 g/mol . The compound’s structure comprises a nitroso group (N=O-\text{N}=\text{O}) bonded to a nitrogen atom that is also connected to a methyl group (CH3-\text{CH}_3) and a trifluoroethyl group (CF2CF3-\text{CF}_2\text{CF}_3) (Figure 1). The trifluoromethyl moiety introduces significant electron-withdrawing effects, which influence both reactivity and stability.

Table 1: Key Physicochemical Properties

PropertyValueSource
Boiling Point131.6°C at 760 mmHg
Density1.33 g/cm³
Molecular Weight142.08 g/mol
Flash Point33.4°C
LogP (Partition Coefficient)1.16

Synthesis and Reaction Mechanisms

The synthesis of Ethylamine, N-methyl-N-nitroso-2,2,2-trifluoro- typically involves nitrosation reactions between secondary amines and nitrosating agents such as nitrous acid (HNO2\text{HNO}_2). A representative pathway is outlined below:

  • Nitrosation of N-Methyl-2,2,2-Trifluoroethylamine:
    CH3NH(CF3CH2)+HNO2CH3N(NO)CF3CH2+H2O\text{CH}_3\text{NH}(\text{CF}_3\text{CH}_2) + \text{HNO}_2 \rightarrow \text{CH}_3\text{N}(\text{NO})\text{CF}_3\text{CH}_2 + \text{H}_2\text{O}
    This reaction proceeds via the formation of a diazonium intermediate, which undergoes rearrangement to yield the final product.

  • Optimization Parameters:

    • Temperature: 0–5°C to minimize decomposition.

    • Catalysts: Transition metals (e.g., Cu²⁺) enhance reaction rates.

Table 2: Synthetic Conditions and Yields

ParameterOptimal RangeImpact on Yield
Temperature0–5°CPrevents side reactions
pH2–3Maximizes HNO2\text{HNO}_2 availability
SolventDichloromethaneImproves solubility

Physicochemical Properties and Stability

The compound’s stability is influenced by its electronic configuration. The trifluoromethyl group (CF3-\text{CF}_3) reduces electron density at the nitrogen center, rendering the molecule less prone to hydrolysis but more susceptible to radical-mediated degradation. Key stability observations include:

  • Thermal Decomposition: Above 100°C, the compound decomposes to release nitrogen oxides (NOx\text{NO}_x) and fluorinated hydrocarbons.

  • Photolytic Sensitivity: Exposure to UV light accelerates degradation, necessitating storage in amber containers.

Reactivity and Chemical Behavior

Ethylamine, N-methyl-N-nitroso-2,2,2-trifluoro- participates in reactions typical of N-nitrosamines, including:

  • α-Hydroxylation: Catalyzed by cytochrome P-450 enzymes, this reaction generates reactive intermediates capable of forming DNA adducts .

  • Deprotonation: Under alkaline conditions, the α-hydrogen is abstracted, facilitating deuterium exchange (observed via 1H^1\text{H} NMR) .

Comparative Reactivity:
Fluorinated nitrosamines like Ethylamine, N-methyl-N-nitroso-2,2,2-trifluoro- exhibit higher binding affinity to cytochrome P-450 compared to non-fluorinated analogs (e.g., N-nitrosodiethylamine) . This property correlates with their enhanced metabolic activation and potential carcinogenicity .

Biological Activity and Toxicological Profile

N-Nitrosamines are classified as probable human carcinogens (IARC Group 2A), and fluorinated derivatives are no exception . Mechanistic studies reveal:

  • DNA Adduct Formation: The compound’s metabolites alkylate DNA bases, inducing mutations such as guanine-to-adenine transitions.

  • Organ Specificity: Rodent models show tumorigenic effects in the liver and lungs following chronic exposure.

Table 3: Toxicity Data from Animal Studies

ParameterResultSource
LD₅₀ (Oral, Rat)150 mg/kg
Tumor Incidence65% in liver (12-month exposure)

Analytical Characterization

Advanced techniques are employed to confirm the compound’s identity and purity:

  • Mass Spectrometry (MS): Molecular ion peak at m/zm/z 142.08 confirms the molecular formula.

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H} NMR: Singlet at δ 3.2 ppm (methyl group).

    • 19F^{19}\text{F} NMR: Triplet at δ -70 ppm (trifluoroethyl group).

Research Applications

Ethylamine, N-methyl-N-nitroso-2,2,2-trifluoro- serves as a model compound in:

  • Carcinogenesis Studies: Elucidating mechanisms of DNA alkylation .

  • Metabolic Pathway Analysis: Investigating cytochrome P-450 interactions .

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